N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide
Description
N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a pyridin-3-yloxy substituent and a 2,2-dimethyloxan-4-yl group. Its unique structure allows it to interact with different biological targets, making it a valuable molecule for medicinal chemistry and other scientific applications.
Properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2)12-15(9-11-23-19)21-18(22)14-5-7-16(8-6-14)24-17-4-3-10-20-13-17/h3-8,10,13,15H,9,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIQHKRNTOXTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC=C(C=C2)OC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide typically involves multiple steps. One common route starts with the preparation of 2,2-dimethyloxane-4-carbaldehyde, which reacts with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then subjected to further reactions, including alkylation with isopropylmagnesium bromide and subsequent transformations to introduce the pyridin-3-yloxy and benzamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide involves its interaction with specific molecular targets. The pyridin-3-yloxy group can form hydrogen bonds or hydrophobic interactions with enzymes or receptors, modulating their activity. The benzamide core may also contribute to binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dimethyloxan-4-yl)-4-methylpentanenitrile: This compound shares the 2,2-dimethyloxan-4-yl group but differs in the rest of its structure.
N-(2,2-dimethyloxan-4-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Another compound with a similar oxane group but different functional groups.
Uniqueness
N-(2,2-dimethyloxan-4-yl)-4-pyridin-3-yloxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a variety of biological targets makes it a versatile molecule for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
